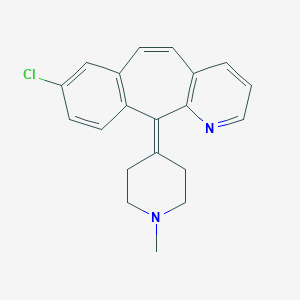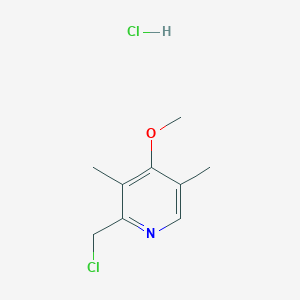
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
概要
説明
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has been improved using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating agent from 2-methylpyridine N-oxide under mild conditions, achieving good yields. The structure of the synthesized compound was confirmed through 1H NMR and IR spectroscopy techniques (Xia Liang, 2007). Another approach involved a sequence starting from 2,3,5-trimethylpyridine, including steps such as N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and then salification, achieving an overall yield of 63.6% (Dai Gui, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has been elucidated through crystallographic studies. These studies showcase the molecular geometry and confirm the chemical structure through X-ray diffraction analysis, providing insights into the compound's stereochemistry and molecular interactions (Sen Ma et al., 2018).
Chemical Reactions and Properties
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride participates in a variety of chemical reactions, forming complex structures. For instance, it can undergo reactions to form methylsulphinyl derivatives when treated with specific reagents, showcasing its reactivity and utility in synthetic chemistry (Sen Ma et al., 2018).
科学的研究の応用
Synthesis of 1,4-Dihydropyridine Derivatives : Dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine reacts with nucleophilic reagents to produce 1,4-dihydropyridine derivatives, indicating potential applications in the synthesis of 4,5-dihydroazepines and 1,4-dihydropyridine derivatives (Gregory, Bullock, & Chen, 1979).
Synthesis of Benzimidazole Derivatives : A study demonstrated the successful synthesis of benzimidazole derivatives with high purity, suggesting applications in this area (Pan Xiang-jun, 2006).
Inhibition of Carbon Steel Corrosion : Methoxy-substituted phenylthienylbenzamidine derivatives, including MA-1313, showed high efficiency in inhibiting carbon steel corrosion in hydrochloric acid, indicating potential industrial applications (Fouda et al., 2020).
Synthesis of Imidazo[1,2-a]pyridine Hydrochlorides : The synthesis and molecular structure of certain hydrochlorides were studied, offering insights into promising applications in related chemical syntheses (Aliev et al., 2007).
Methodology for Synthesis : A method for synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2,3,5-trimethylpyridine with high yield and excellent purity was presented, highlighting its manufacturing potential (Xu Bao-cai, 2004).
Synthesis of Trimethylstannylpyridine : A large-scale synthesis method for 2,6-dimethyl-4-(trimethylstannyl)pyridine was developed, which could be relevant for industrial scale production (Singh, Lesher, & Pennock, 1990).
Synthesis of Pyrimidine Derivatives : A study reported the efficient synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine, again indicating potential in chemical synthesis applications (陈向莹 et al., 2016).
Improved Synthetic Method : An improved synthetic method for 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine was developed, yielding good results and confirming its structure via NMR and IR (Xia Liang, 2007).
Pharmaceutical Manufacturing Process : A two-step process for large-scale preparation of N-benzylated chloropurine was developed, offering insights into pharmaceutical manufacturing (Shi et al., 2015).
Crystal Structures of Derivatives : The crystal structures of certain pyridine derivatives were analyzed, providing valuable information for future research and development in this area (Ma et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDHJOUOJSJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470727 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | |
CAS RN |
86604-75-3 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNE3843NE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

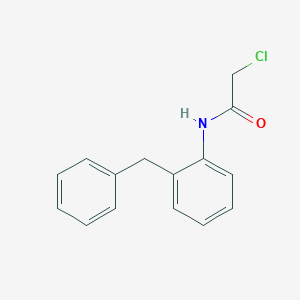
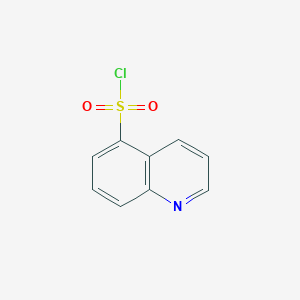
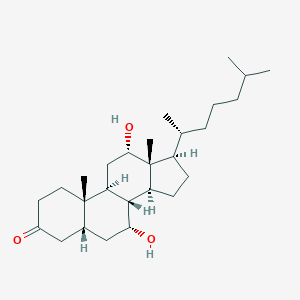
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
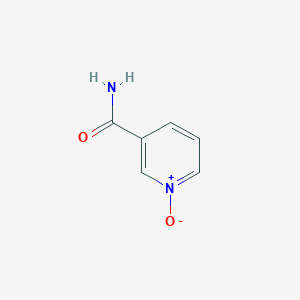
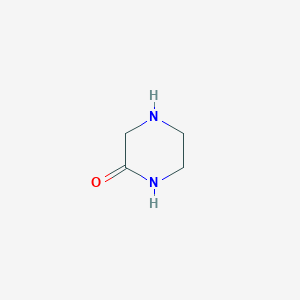
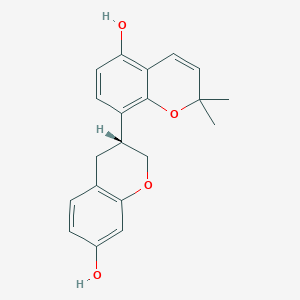
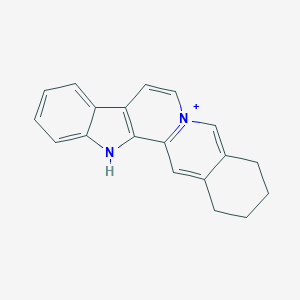
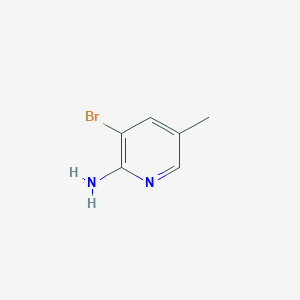
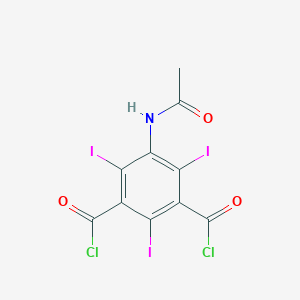
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
